molecular formula C12H11NO4S2 B2357946 3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid CAS No. 886732-79-2

3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid

Cat. No.: B2357946
CAS No.: 886732-79-2
M. Wt: 297.34
InChI Key: GSOAHZXDQFVNCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, (E)-3-[thiophen-2-ylmethyleneamino]benzoic acid (T2YMABA), was synthesized from thiophene-2-carbaldehyde and 3-aminobenzoic acid . The structure of the ligand was derived on the basis of various analytical techniques such as 1Hnmr, 13Cnmr, infrared, mass and electronic spectroscopy .


Molecular Structure Analysis

The molecular structure of TSMBA can be analyzed using various analytical techniques such as 1Hnmr, 13Cnmr, infrared, mass and electronic spectroscopy .


Chemical Reactions Analysis

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed .

Scientific Research Applications

  • Synthesis of Thiophene Derivatives : Research by Hirai and Ishiba (1972) explored simple reactions involving thiophene derivatives, which are crucial for the synthesis of various organic compounds. These reactions are essential for creating complex molecules used in pharmaceuticals and materials science Hirai & Ishiba, 1972.

  • Antimicrobial Activity : Patel et al. (2017) synthesized and evaluated derivatives of thiophene for their antibacterial and antifungal activities. This research contributes to developing new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance Patel & Patel, 2017.

  • Cytotoxic Activity in Cancer Research : A study by Xu et al. (2020) on arylsulfonamides from Tupistra chinensis Baker, which are structurally related to thiophene derivatives, showed weak cytotoxicity against human cancer cell lines. Such studies are pivotal in cancer research for identifying potential therapeutic agents Xu et al., 2020.

  • Structure-Activity Relationships in Medicinal Chemistry : Ames et al. (1986) investigated benzoic acid inhibitors, focusing on their interactions with thiopurine methyltransferase, an enzyme relevant in pharmacology. Understanding these interactions helps in designing more effective drugs Ames et al., 1986.

  • Luminescence Sensitization in Material Science : Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for luminescence in Europium and Terbium complexes. This research has applications in developing new materials for optical and electronic devices Viswanathan & Bettencourt-Dias, 2006.

  • Corrosion Inhibition in Materials Engineering : Chaitra et al. (2018) studied the inhibition effect of thiophene derivatives on steel corrosion, demonstrating their potential as corrosion inhibitors in industrial applications Chaitra, Mohana, & Tandon, 2018.

  • Organometallic Chemistry : Saleem et al. (2010) described the synthesis of oxotungsten(IV) complexes with thiophene-derived ligands. Such studies contribute to the field of organometallic chemistry, which has wide-ranging applications including catalysis and materials science Saleem et al., 2010.

  • Anticancer Activity and Positional Isomerism : Ünver and Cantürk (2017) investigated the cytotoxic effects of thiophene acetyl salicylic acid esters against cancer cell lines, highlighting the importance of positional isomerism in pharmacology Ünver & Cantürk, 2017.

  • Photodimerization in Photochemistry : Davies et al. (1977) explored the photodimerization of Benzo[b]thiophen-3-carboxylic acid 1,1-Dioxide, a process important in photochemistry with applications in materials science Davies, Ennis, Mahavera, & Porter, 1977.

Mechanism of Action

Properties

IUPAC Name

3-[(thiophen-2-ylsulfonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-12(15)10-4-1-3-9(7-10)8-13-19(16,17)11-5-2-6-18-11/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOAHZXDQFVNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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